REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[N:2]1.S(Cl)([Cl:13])(=O)=O>ClC1C=CC=CC=1>[Cl:13][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][N:2]=1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
S1N=CC2=C1C=CC=C2
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
while stirring at a temperature of from 70° to 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 ml four-necked flask equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was added under nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
DISTILLATION
|
Details
|
to distilling off of the solvent
|
Type
|
DISTILLATION
|
Details
|
to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |